Opyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

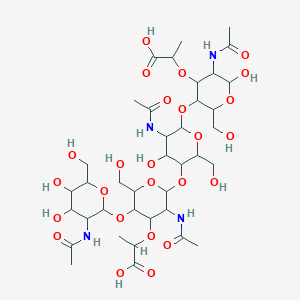

Opyranose is a type of saccharide that features a six-membered ring structure composed of five carbon atoms and one oxygen atom. This structure is known as a pyranose ring, which is derived from its similarity to the oxygen heterocycle pyran. The pyranose ring is a common structural motif in many carbohydrates, including glucose, and is crucial for the compound’s chemical properties and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Opyranose can be synthesized through the cyclization of linear sugars. The most common method involves the reaction of the hydroxyl group on the fifth carbon atom of a sugar with the aldehyde group on the first carbon atom, forming an intramolecular hemiacetal. This reaction typically occurs under mild acidic or neutral conditions and can be facilitated by heating.

Industrial Production Methods

In industrial settings, the production of this compound often involves the enzymatic conversion of glucose. Enzymes such as glucose isomerase can catalyze the conversion of glucose to fructose, which can then be cyclized to form this compound. This process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Opyranose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form lactones or carboxylic acids. Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reduction of this compound can yield sugar alcohols, such as sorbitol. Sodium borohydride is a typical reducing agent used in this reaction.

Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.

Major Products

Oxidation: Lactones, carboxylic acids

Reduction: Sugar alcohols (e.g., sorbitol)

Substitution: Ethers, esters

Scientific Research Applications

Opyranose has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: Studied for its role in cellular metabolism and energy production.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of biofuels and biodegradable plastics.

Mechanism of Action

The mechanism of action of opyranose involves its interaction with various enzymes and receptors in biological systems. For example, in cellular metabolism, this compound can be phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. The molecular targets include enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, which play crucial roles in these metabolic pathways.

Comparison with Similar Compounds

Opyranose is similar to other saccharides such as furanose, which features a five-membered ring structure. the six-membered ring of this compound is more thermodynamically stable, making it more prevalent in nature. Other similar compounds include:

Glucthis compound: A form of glucose with a pyranose ring.

Galactthis compound: A form of galactose with a pyranose ring.

Mannthis compound: A form of mannose with a pyranose ring.

This compound is unique due to its stability and versatility in various chemical reactions and biological processes, making it a valuable compound in multiple fields of research and industry.

Properties

Molecular Formula |

C38H62N4O25 |

|---|---|

Molecular Weight |

974.9 g/mol |

IUPAC Name |

2-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1-carboxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

InChI |

InChI=1S/C38H62N4O25/c1-11(33(54)55)59-31-23(41-15(5)49)35(58)61-19(9-45)29(31)66-37-22(40-14(4)48)27(53)28(18(8-44)63-37)65-38-24(42-16(6)50)32(60-12(2)34(56)57)30(20(10-46)64-38)67-36-21(39-13(3)47)26(52)25(51)17(7-43)62-36/h11-12,17-32,35-38,43-46,51-53,58H,7-10H2,1-6H3,(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H,56,57) |

InChI Key |

FIUGNIONPNSJNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)

![tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)

![5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid](/img/structure/B15125016.png)